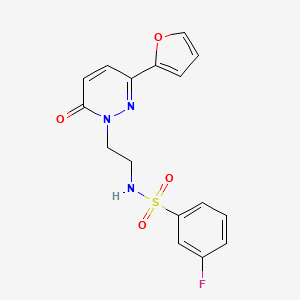

3-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

3-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide-pyridazinone hybrid compound featuring a 3-fluorobenzenesulfonamide moiety linked via an ethyl chain to a pyridazinone ring substituted with a furan-2-yl group at the 3-position. The pyridazinone core is a six-membered heterocycle with two adjacent nitrogen atoms, known for its pharmacological relevance in kinase inhibition, anti-inflammatory, and antimicrobial applications .

Properties

IUPAC Name |

3-fluoro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O4S/c17-12-3-1-4-13(11-12)25(22,23)18-8-9-20-16(21)7-6-14(19-20)15-5-2-10-24-15/h1-7,10-11,18H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURQVCLSZIFGMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a fluorine atom, a furan ring, and a pyridazine moiety. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 363.4 g/mol. The presence of the sulfonamide group enhances its solubility and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄FN₃O₄S |

| Molecular Weight | 363.4 g/mol |

| CAS Number | 946340-27-8 |

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom may enhance the compound's lipophilicity and overall pharmacokinetic properties, potentially increasing its binding affinity to biological targets.

Anticancer Properties

Preliminary studies suggest that compounds with similar structural motifs exhibit various biological activities, including anticancer effects. For instance, the furan and pyridazine components are known to influence cell proliferation and apoptosis pathways. In vitro studies have indicated that related compounds can inhibit cancer cell growth by inducing cell cycle arrest and apoptosis in various cancer cell lines, including HeLa and A549 cells.

Case Study:

A study evaluating the cytotoxic effects of structurally related compounds demonstrated significant inhibition of cell viability in HeLa cells at concentrations as low as 10 µM. The mechanism involved disruption of mitochondrial function and activation of caspase pathways, leading to programmed cell death .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds:

Scientific Research Applications

Anticancer Properties

Preliminary studies indicate that 3-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibits significant biological activities, particularly against cancer cell lines. Its mechanism of action appears to involve:

- Inhibition of cell proliferation : Related compounds have shown the ability to induce cell cycle arrest and apoptosis in cancer cells.

- Targeting mitochondrial function : Disruption of mitochondrial activity has been observed, leading to programmed cell death.

Case Study : A study reported that related compounds significantly inhibited cell viability in HeLa cells at concentrations as low as 10 µM. The mechanism involved activation of caspase pathways, which are crucial for apoptosis.

Other Potential Applications

While the primary focus has been on anticancer properties, the unique structure of this compound suggests potential applications in other therapeutic areas:

- Antimicrobial Activity : Similar sulfonamide compounds have demonstrated antibacterial effects, indicating that this compound may also possess antimicrobial properties.

- Anti-inflammatory Effects : Compounds with furan and pyridazine rings have been explored for their anti-inflammatory activities, warranting further investigation into this compound's potential in treating inflammatory diseases.

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds known for their biological activities.

| Compound Name | Anticancer Activity | Mechanism of Action |

|---|---|---|

| 4-(2-(furan-2-yl)-6-(4-nitrophenyl)pyridin-4-yl)benzamide | Moderate | Induces apoptosis through mitochondrial disruption |

| N-(6-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide | Moderate | Cell cycle arrest and apoptosis |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can be contextualized against the following related compounds:

Structural Analogues with Pyridazinone Cores

N-{2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}benzenesulfonamide

- Key Differences : Replaces the furan-2-yl group with a 4-fluorophenyl substituent and lacks the 3-fluoro modification on the benzenesulfonamide .

- Implications : The 4-fluorophenyl group may enhance π-π stacking interactions in hydrophobic binding pockets, whereas the absence of the 3-fluoro substituent could reduce electron-withdrawing effects, altering metabolic stability .

Antipyrine/Pyridazinone Hybrids (6e–6h)

- Examples: 6e: Features a benzylpiperidinyl group on the pyridazinone and an antipyrine-derived acetamide . 6f–6h: Incorporate chlorophenyl/fluorophenyl-piperazinyl substituents .

- Key Differences : These compounds prioritize piperazine/piperidine linkers for enhanced solubility and target engagement (e.g., serotonin receptor modulation), whereas the target compound uses a simpler ethyl chain and furan heterocycle .

Functional Analogues with Sulfonamide Motifs

4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)

- Synthesis: Prepared via benzyl bromide alkylation of a pyridazinone intermediate .

EP 3 785 714 A1 (Example 1)

- Structure: Combines pyridazinone and pyrimidine cores with difluoromethyl and phosphate groups.

- Key Differences : The phosphate moiety enhances solubility for prodrug applications, contrasting with the target compound’s lipophilic benzenesulfonamide .

Data Tables

Table 2: Pharmacological and Physicochemical Properties

*Predicted using fragment-based methods.

Research Findings and Discussion

- Synthetic Accessibility : The target compound’s synthesis likely parallels ’s benzyloxy pyridazines, substituting furan-2-yl bromide for benzyl bromide. However, furan’s lower reactivity may necessitate optimized conditions (e.g., higher temperature or catalyst) .

- Structure-Activity Relationships (SAR): The furan-2-yl group’s electron-rich nature may enhance binding to targets requiring aromatic stacking (e.g., ATP-binding pockets in kinases), contrasting with 4-fluorophenyl’s hydrophobic interactions . The 3-fluoro substituent on the benzenesulfonamide could reduce CYP-mediated metabolism compared to non-fluorinated analogues, as seen in related sulfonamides .

- Comparative Bioactivity: Antipyrine hybrids (6e–6h) exhibit nanomolar-level receptor affinities due to piperazinyl linkers, suggesting that the target compound’s ethyl chain may limit potency unless optimized for target fit .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.